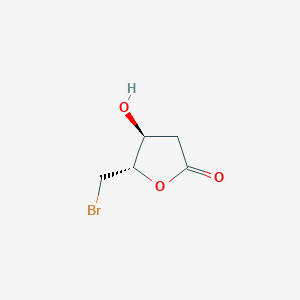

(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

Description

(4S,5S)-5-(Bromomethyl)-4-hydroxyoxolan-2-one is a chiral γ-lactone (oxolan-2-one) derivative characterized by a bromomethyl group at the C5 position and a hydroxyl group at C2. Bromomethyl groups are notable as leaving groups, enabling nucleophilic substitution reactions, while the hydroxyl group enhances polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEXHXHETLVPKE-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1=O)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of (4S,5S)-4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like PCC in dichloromethane or Jones reagent in acetone.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation Reactions: Formation of the corresponding oxolanone with a carbonyl group.

Reduction Reactions: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of (4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is in the treatment of various cancers. Research has indicated that compounds with similar structures exhibit inhibitory effects on lysine-specific demethylase-1 (LSD-1), an enzyme implicated in the progression of several cancers, including:

- Prostate cancer

- Breast cancer

- Bladder cancer

- Lung cancer

- Melanoma

The inhibition of LSD-1 by this compound may lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. Compounds with similar oxolane structures have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics or treatments for bacterial infections .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in laboratory settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of cell proliferation in prostate cancer cell lines. |

| Study 2 | Assess antimicrobial effects | Showed reduced growth rates of Gram-positive bacteria in vitro. |

| Study 3 | Investigate LSD-1 inhibition | Confirmed that the compound effectively inhibits LSD-1 activity, leading to increased expression of tumor suppressor genes. |

Mechanism of Action

The mechanism of action of (4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds and participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxolan-2-one Derivatives

Key structural variations among oxolan-2-one derivatives include substituent type (alkyl, aromatic, halogenated), stereochemistry, and functional group positioning. Below is a comparative analysis:

Reactivity and Functional Group Influence

- Bromomethyl Group : The bromine in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings or alkylations) compared to hydroxyl or alkyl substituents in analogues like 5-(1-hydroxyethyl)oxolan-2-one .

- Hydroxyl Group: Enhances solubility in polar solvents (e.g., water or ethanol) compared to alkylated derivatives (e.g., 5-hexyl-5-methyloxolan-2-one) .

- Steric Effects : Bulky substituents (e.g., benzoyloxy in ) reduce ring strain but may hinder reactions at the lactone carbonyl.

Stereochemical Considerations

The (4S,5S) configuration dictates enantioselective interactions, critical in asymmetric synthesis or drug design. For example, highlights a (3E,4S)-configured compound with a glucopyranosyloxy group, demonstrating how stereochemistry affects biological targeting .

Biological Activity

(4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

- IUPAC Name : this compound

- Molecular Formula : C₅H₇BrO₃

- Molecular Weight : 189.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, likely due to its structural features that facilitate membrane disruption.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for developing new antibiotics.

- Cancer Cell Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Mechanistic studies revealed that the compound triggers apoptosis through the intrinsic pathway.

- Inflammatory Response Modulation : Research conducted on macrophage cell lines showed that this compound significantly reduced TNF-alpha production in response to lipopolysaccharide stimulation, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.